![molecular formula C8H6ClFO4S B1422603 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid CAS No. 1242339-88-3](/img/structure/B1422603.png)
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Overview
Description
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonyl isocyanate (CSI) in organic synthesis . CSI displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc .Molecular Structure Analysis
While specific structural information for “3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid” is not available, chlorosulfuric acid, a related compound, is a tetrahedral molecule .Chemical Reactions Analysis
Chlorosulfonyl isocyanate (CSI) is known to react with various functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Scientific Research Applications
Environmental Microbiology :
- A study demonstrated the use of fluorinated compounds like 6-fluoro-3-methylphenol in detecting aromatic metabolites from m-cresol in a methanogenic consortium, suggesting applications in environmental microbiology and wastewater treatment (Londry & Fedorak, 1993).
Organic Synthesis :
- Fluorinated benzoic acids have been used as intermediates in the synthesis of herbicides, highlighting their utility in chemical synthesis (Zhou Yu, 2002).
- Another study focused on 4-Chloro-2-fluoro-5-nitrobenzoic acid, illustrating its use as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).
Pharmaceutical Research :
- Research on 3-borono-5-fluorobenzoic acid, an intermediate structurally similar to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid, showed its application in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
- A study highlighted the utility of fluorobenzoic acid derivatives in the creation of novel pharmaceutical compounds with anti-lung cancer activity (Hammam et al., 2005).
Chemical Sensing and Environmental Monitoring :
- Research demonstrated the application of fluorobenzoic acids in chemical sensing, specifically in detecting Al3+ ions, with potential for use in environmental monitoring (Xingpei Ye et al., 2014).
Safety and Hazards
Future Directions
While specific future directions for “3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid” are not available, research into the use of chlorosulfonyl isocyanate (CSI) in organic synthesis continues to be an active area of study . The development of new synthetic methods and applications for these types of compounds is a potential area of future research .
Mechanism of Action
Target of Action
Similar compounds such as chlorosulfonic acid are known to react with a wide range of organic compounds .
Mode of Action
The mode of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid is likely to involve the chlorosulfonyl group. Chlorosulfonyl groups are highly reactive and can undergo various reactions, including chlorosulfonation . In the chlorosulfonation of benzene, for example, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl .
properties
IUPAC Name |
3-chlorosulfonyl-4-fluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWWWHXBINZZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237748 | |
Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1242339-88-3 | |
Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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